2-Amino-4-ethylphenol hydrochloride
Overview
Description
2-Amino-4-ethylphenol is a compound with the molecular weight of 137.18 . It is a solid substance at room temperature .
Synthesis Analysis
Arylamines, such as 2-Amino-4-ethylphenol, are typically prepared by the reduction of a nitro group on an aromatic ring. Several methods for reducing nitro groups to amines are known. These include catalytic hydrogenation (H2 + platinum catalyst), and zinc, iron, or tin(II) chloride in dilute mineral acid .Molecular Structure Analysis
The molecular structure of 2-Amino-4-ethylphenol is represented by the formula C8H11NO . The InChI code for this compound is 1S/C8H11NO/c1-2-6-3-4-8(10)7(9)5-6/h3-5,10H,2,9H2,1H3 .Physical And Chemical Properties Analysis
2-Amino-4-ethylphenol is a solid substance at room temperature . It has a molecular weight of 137.18 .Scientific Research Applications
UV–VIS and Acid–Base Behavior
- Study: Acid–base and UV properties of aminophenol ligands and their complexing ability towards Zn2+ were investigated.
- Findings: The study found weak complexing ability towards Zn2+ ion for all aminophenols under study in the pH range between 2 and 7. The interactions between Zn2+ and aminophenols, including 2-amino-5-ethylphenol, were relatively weak (Falcone, Giuffrè, & Sammartano, 2011).
Fluorescence Derivatization for Aromatic Aldehydes
- Study: 2-Amino-4,5-ethylenedioxyphenol as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography.
- Findings: This compound was found useful as a pre-column fluorescence derivatization reagent for aromatic aldehydes, indicating potential applications in analytical chemistry (Nohta, Sakai, Kai, Ohkura, & Saito, 1994).
Protonation Thermodynamics
- Study: Protonation thermodynamics of aminophenol derivatives in various conditions were analyzed.
- Findings: This study provided insights into the acid–base properties of aminophenol derivatives like 2-amino-5-ethylphenol, contributing to a deeper understanding of their chemical behavior (Bretti, Stefano, Foti, Sammartano, & Vianelli, 2012).
Analgesic and Antimicrobial Activities of Derivatives
- Study: Synthesis, analgesic, and antimicrobial activities of novel isoxazole derivatives of aminophenols were explored.
- Findings: Some synthesized aminophenol derivatives exhibited significant analgesic and antimicrobial activities, highlighting their potential therapeutic applications (Sahu, Banerjee, Sahu, Behera, Pradhan, & Azam, 2009).
Synthesis and Structural Analysis
- Study: Synthesis and structure of 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol and its metal complexes.
- Findings: This research involved the synthesis of complexes with transition metals, indicating potential applications in materials science and catalysis (Abbas, Shabir, Saeed, Tirmizi, Echeverría, Piro, & Erben, 2020).
properties
IUPAC Name |
2-amino-4-ethylphenol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-2-6-3-4-8(10)7(9)5-6;/h3-5,10H,2,9H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFVELQFRAPEFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-ethylphenol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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